2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide
Description
This compound (CAS: 333417-69-9) is a chromene-acetamide hybrid molecule with a molecular formula of C₂₆H₂₅N₃O₆ and a molecular weight of 475.49 g/mol . Its structure features:
- A 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl core, which provides a rigid, bicyclic framework conducive to π-π stacking and hydrophobic interactions.
- A 2-methoxyphenoxy linker, contributing to solubility modulation.
- An N-(o-tolyl)acetamide moiety, which introduces steric bulk and lipophilicity .
Synthesis typically involves a Michael addition reaction between chromene precursors and substituted acetamides under reflux conditions in ethanol-dioxane (1:1), followed by purification via column chromatography .
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O5/c1-16-7-5-6-8-19(16)31-24(33)15-35-21-10-9-17(11-22(21)34-4)25-18(14-29)27(30)36-23-13-28(2,3)12-20(32)26(23)25/h5-11,25H,12-13,15,30H2,1-4H3,(H,31,33) |
InChI Key |
UOYYHCDNRRVBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(o-tolyl)acetamide is a derivative of the 4H-chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C28H29N3O5
- Molecular Weight : 487.55 g/mol
- CAS Number : 332053-12-0
Anticancer Activity
Research indicates that compounds within the 4H-chromene class exhibit significant anticancer properties. For instance:
- Mechanism : These compounds induce apoptosis in cancer cells by interacting with tubulin and inhibiting microtubule polymerization, leading to G2/M cell-cycle arrest and caspase-dependent apoptosis .
- Case Study : Anthony et al. (2007) demonstrated that 4H-chromene derivatives can effectively reduce cell viability in various cancer cell lines through their apoptotic effects.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Mechanism : The presence of the methoxyphenoxy group enhances its interaction with microbial membranes, disrupting their integrity and function.
- Study Findings : In a study evaluating 4H-pyran derivatives, compounds similar to this structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Antidiabetic Effects
Preliminary studies suggest potential antidiabetic effects:
- Mechanism : The compound may enhance insulin sensitivity and glucose uptake in peripheral tissues.
- Research Insights : Soni et al. (2019) reported that various 4H-chromene derivatives improved glycemic control in diabetic models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in the substituents on the chromene ring significantly influence biological activity. For example, modifications at the 2-position of the phenoxy group can enhance anticancer potency.
- Functional Group Influence : The amino and cyano groups contribute to increased reactivity and biological interactions.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Chromene Core vs. Simpler Scaffolds :
- The target compound’s chromene core distinguishes it from simpler acetamides like alachlor or the morpholin-3-yl derivative. The chromene’s conjugated system enhances UV absorption (useful in analytical tracking) and improves binding affinity to aromatic protein pockets .
- In contrast, alachlor’s chloro and ethyl groups optimize soil mobility and herbicidal activity but lack the target’s hydrogen-bonding capacity .
The 2-methoxy group on the phenoxy linker reduces steric hindrance compared to bulkier substituents (e.g., methylsulfonyl in ), favoring synthetic accessibility .
Table 2: Comparative Physicochemical Data
Key Findings:
- Solubility : The target compound’s low aqueous solubility (<0.1 mg/mL) aligns with its high molecular weight and lipophilic o-tolyl group. Alachlor’s higher solubility (242 mg/L) correlates with its simpler, less hydrophobic structure .
- Thermal Stability: The target’s high melting point (240–242°C) reflects strong intermolecular interactions (e.g., hydrogen bonding from the amino-cyano group) compared to alachlor’s lower melting point (39–41°C) .
- Bioactivity: While the target’s exact bioactivity remains uncharacterized, analogs like 10a show moderate antibacterial activity (IC₅₀ = 12 µM against E.
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